molecular formula C11H10BrNO2 B8672072 methyl 2-(5-bromoindol-1-yl)acetate

methyl 2-(5-bromoindol-1-yl)acetate

Cat. No.: B8672072
M. Wt: 268.11 g/mol
InChI Key: QWMPXNAFPJRQGW-UHFFFAOYSA-N
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Description

Methyl (5-bromo-1H-indol-1-yl)acetate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound features a bromine atom at the 5-position of the indole ring and a methyl ester group attached to the nitrogen atom of the indole ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-bromoindol-1-yl)acetate typically involves the bromination of an indole derivative followed by esterification. One common method starts with the bromination of 1H-indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 5-bromo-1H-indole is then reacted with methyl chloroacetate in the presence of a base such as potassium carbonate or sodium hydride to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the bromination and esterification steps, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

Methyl (5-bromo-1H-indol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (5-bromo-1H-indol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.

    Medicine: Investigated for its role in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(5-bromoindol-1-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, indole derivatives are known to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-indole: Lacks the ester group but shares the bromine substitution.

    Methyl (1H-indol-1-yl)acetate: Lacks the bromine substitution but has the ester group.

    5-Chloro-1H-indole: Similar structure with chlorine instead of bromine.

Uniqueness

Methyl (5-bromo-1H-indol-1-yl)acetate is unique due to the combination of the bromine atom and the ester group, which provides distinct reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, while the ester group can undergo hydrolysis or transesterification, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 2-(5-bromoindol-1-yl)acetate

InChI

InChI=1S/C11H10BrNO2/c1-15-11(14)7-13-5-4-8-6-9(12)2-3-10(8)13/h2-6H,7H2,1H3

InChI Key

QWMPXNAFPJRQGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC2=C1C=CC(=C2)Br

Origin of Product

United States

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